2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone
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Overview
Description
2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and improve yields . Additionally, continuous flow reactors may be used to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and anti-viral properties.
Medicine: Explored as a potential anti-tumor agent due to its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone involves its interaction with various molecular targets. For instance, its anti-tumor activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-yl(phenyl)methanone: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but lacks the benzofuran ring.
Uniqueness
2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone is unique due to the presence of both the benzofuran ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H9F3O2 |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
1-benzofuran-2-yl-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)12-7-5-10(6-8-12)15(20)14-9-11-3-1-2-4-13(11)21-14/h1-9H |
InChI Key |
FVFHMVNAIKXFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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